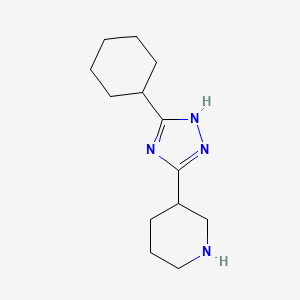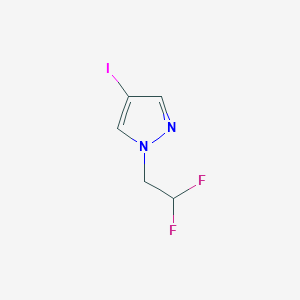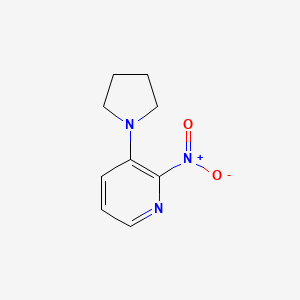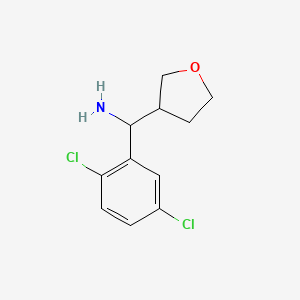
(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine
Overview
Description
(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.14 . It is also known by its IUPAC name (2,5-dichlorophenyl) (tetrahydro-3-furanyl)methanamine . The compound is stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13Cl2NO/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7,11H,3-4,6,14H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil that is stored at 4°C .Scientific Research Applications
Synthesis and Characterization : A study by Zhai Zhi-we (2014) details the synthesis of a novel 1,3-Dithiolane Compound through condensation reactions. This research emphasizes the structural confirmation through NMR and X-ray diffractions, highlighting the methodological advancements in synthesizing such compounds (Zhai Zhi-we, 2014).
Process Development for Key Intermediates : Geraldine Patricia Taber et al. (2004) developed a cleaner, simpler, and more efficient alternative for the synthesis of sertraline imine, a key intermediate in the synthesis of Zoloft. This process utilizes environmentally friendly methods, indicating the potential for greener chemistry in pharmaceutical manufacturing (Taber, Pfisterer, & Colberg, 2004).
Anticonvulsant Agents : S. Pandey and R. Srivastava (2011) synthesized novel Schiff bases exhibiting anticonvulsant activity. The study provides insights into the potential therapeutic applications of such compounds in treating seizures (Pandey & Srivastava, 2011).
Transfer Hydrogenation Reactions : Şemistan Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, examining its use in transfer hydrogenation of acetophenone derivatives. This study showcases the compound's utility in chemical reactions with high efficiency and turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Electro-Optic Materials : A. Facchetti et al. (2003) reported on the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives for use in electro-optic materials. This research highlights the potential application of such compounds in developing nonlinear optical/electro-optic multilayers (Facchetti, Abbotto, Beverina, Boom, Dutta, Evmenenko, Pagani, & Marks, 2003).
Catalytic Applications : Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their catalytic applications. The study illustrates the role of these compounds in catalysis, especially in reactions where the palladacycle remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
properties
IUPAC Name |
(2,5-dichlorophenyl)-(oxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7,11H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPFJYJWIRRJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C2=C(C=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)
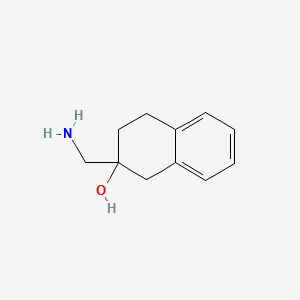

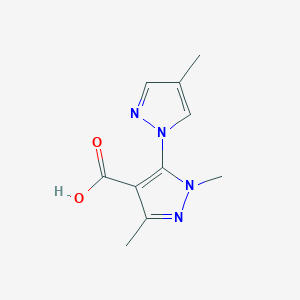
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)
![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)
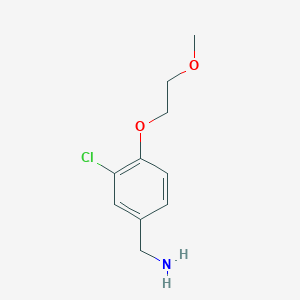
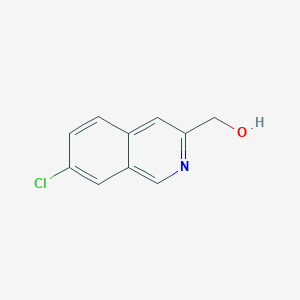

![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)
